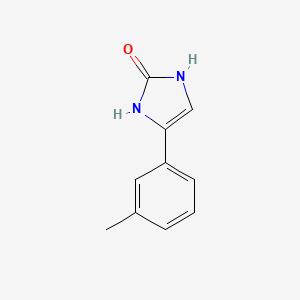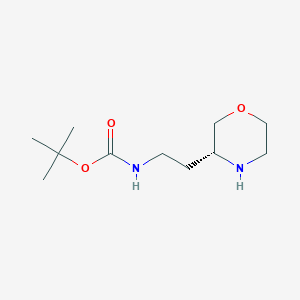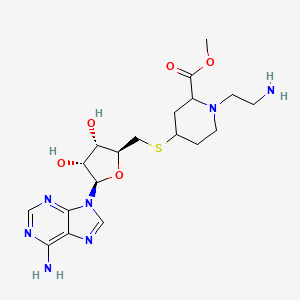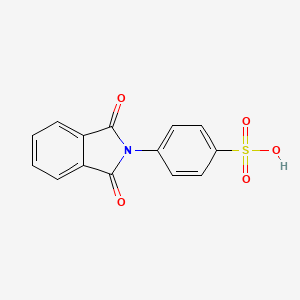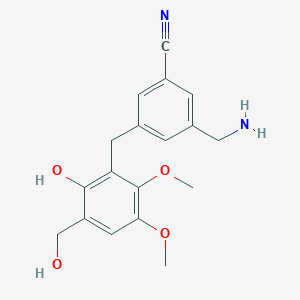
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as an amino group, hydroxyl groups, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction.
Addition of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are added through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxyphenazine: Shares similar functional groups but differs in the overall structure and properties.
2-Amino-3-hydroxyphenazine: Another compound with similar functional groups but distinct chemical behavior.
Uniqueness
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(aminomethyl)-5-[[2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxyphenyl]methyl]benzonitrile |
InChI |
InChI=1S/C18H20N2O4/c1-23-16-7-14(10-21)17(22)15(18(16)24-2)6-11-3-12(8-19)5-13(4-11)9-20/h3-5,7,21-22H,6,8,10,19H2,1-2H3 |
InChI Key |
OSUBTFYOCZPAKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CO)O)CC2=CC(=CC(=C2)C#N)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



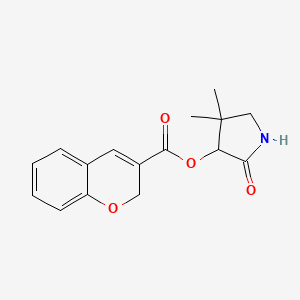
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
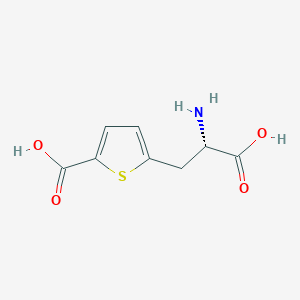


![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)


